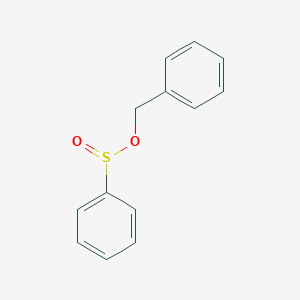

Benzyl benzenesulfinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl benzenesulfinate is a chemical compound that is commonly used in scientific research. It is also known as benzyl phenylsulfinate or diphenylmethyl sulfinate. This compound is a sulfinate ester that is used in organic synthesis and as a reagent in analytical chemistry. It has a wide range of applications in research and is a useful tool for scientists in various fields.

Wissenschaftliche Forschungsanwendungen

Inhibition of Oxidation by Tyrosinase : Benzyl benzenesulfinate has been shown to inhibit the oxidation of various o-dihydroxy-phenols and trihydroxyphenols by tyrosinase, an enzyme involved in melanin synthesis. It's particularly effective in inhibiting the oxidation to pigmented products of o-dihydroxyphenols compared to trihydroxyphenols (Kahn, Ben-Shalom, & Zakin, 1999).

Synthesis of Sulfonamides : In chemical research, this compound is utilized in the synthesis of sulfonamides, which are crucial intermediates in drug synthesis. A novel method involving a domino dehydrogenation-condensation-hydrogenation sequence of alcohols and sulfonamides using a nanostructured catalyst was developed, highlighting the importance of this compound in creating sulfonamide derivatives (Shi et al., 2009).

Synthesis of Privileged Scaffolds : this compound has been used as a key intermediate in solid-phase synthesis for producing diverse privileged scaffolds. This includes unusual rearrangements yielding a variety of structures, showcasing its versatility in chemical transformations (Fülöpová & Soural, 2015).

Electro-Organic Synthesis : The compound plays a role in the electro-organic synthesis of new sulfone derivatives. The electrochemical oxidation of catechols in the presence of this compound in aqueous solutions has been studied, leading to the formation of sulfone derivatives through Michael addition (Nematollahi & Rahchamani, 2002).

Catalysis of Hydrolysis Reactions : In the field of catalysis, this compound has shown potential in catalyzing the hydrolysis of phenyl benzenesulfinate. This process is notably accelerated by various base components, indicating its role in enhancing the efficiency of such reactions (Okuyama, 1996).

Synthesis of Isoquinoline Derivatives : this compound is used in synthesizing isoquinoline derivatives. Through a radical cyclization strategy, this compound enables the synthesis of these derivatives, which are valuable in drug discovery (Tang et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

benzyl benzenesulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c14-16(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSQMEFZVYAYQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COS(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,6-difluorophenyl)methanone](/img/structure/B3009912.png)

![2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3009924.png)

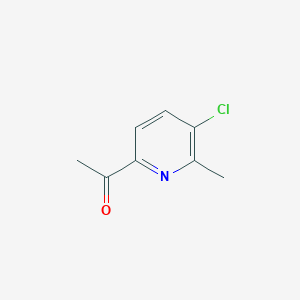

![2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide](/img/structure/B3009926.png)

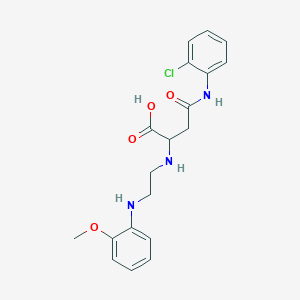

![2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3009929.png)

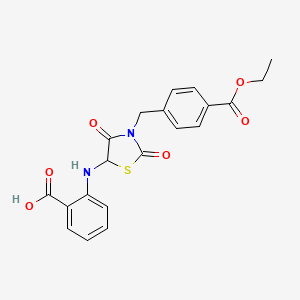

![Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B3009932.png)